![molecular formula C11H14O2 B562788 4-Methoxy-2,3,6-trimethylbenzaldehyde-d3 CAS No. 1216683-89-4](/img/structure/B562788.png)
4-Methoxy-2,3,6-trimethylbenzaldehyde-d3
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Description
4-Methoxy-2,3,6-trimethylbenzaldehyde-d3 is a compound useful in organic synthesis . It has the molecular formula C11H11D3O2 and a molecular weight of 181.25 . The non-deuterated form of this compound, 4-Methoxy-2,3,6-trimethylbenzaldehyde, has a molecular weight of 178.23 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,3,6-trimethylbenzaldehyde-d3 is similar to that of its non-deuterated form, with the only difference being the replacement of three hydrogen atoms with deuterium . The SMILES string representation of the non-deuterated form is COc1cc©c(C=O)c©c1C .Physical And Chemical Properties Analysis
4-Methoxy-2,3,6-trimethylbenzaldehyde-d3 is a solid . It is soluble in Chloroform, Dichloromethane, and Tetrahydrofuran . The non-deuterated form of this compound is also a solid and has similar solubility properties .Safety and Hazards
4-Methoxy-2,3,6-trimethylbenzaldehyde-d3 should be handled with care. It is recommended to avoid contact with skin and eyes, and not to breathe dust. It should be stored in a dry, cool, and well-ventilated place . The non-deuterated form of this compound has been classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Future Directions
As a compound useful in organic synthesis , 4-Methoxy-2,3,6-trimethylbenzaldehyde-d3 may find applications in the synthesis of new organic compounds. Its deuterated form could be particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, where the presence of deuterium can provide valuable structural information.
properties
IUPAC Name |
2,3,6-trimethyl-4-(trideuteriomethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5-6H,1-4H3/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOFIDLWQJCUJG-GKOSEXJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662083 |
Source
|
Record name | 2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1216683-89-4 |
Source
|
Record name | 2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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